HDAC3 Isoform Selectivity Driven by the 2-Methylthiobenzamide Zinc-Binding Group
In a series of 2-substituted benzamide HDAC inhibitors, the 2-methylthio derivative (Compound 16 in Liu et al.) inhibited HDAC3 with an IC₅₀ of 30 nM and achieved >300-fold selectivity over all other HDAC isoforms tested (HDAC1, 2, 6, 8, 10, 11) [1]. In stark contrast, replacing the 2-methylthio group with a 2-hydroxy substituent (Compound 20) retained HDAC3 potency but completely eliminated selectivity, inhibiting HDAC1 and HDAC2 with comparable potency [1]. X-ray crystallography confirmed that the 2-methylthio group induces a distinct binding mode to the catalytic zinc ion that is not achievable with 2-hydroxy or unsubstituted benzamide analogs. The target compound, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide, incorporates this same 2-methylthiobenzamide zinc-binding motif, providing a strong structural basis for anticipating analogous HDAC3-selective inhibition.
| Evidence Dimension | HDAC3 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not directly assayed; predicted to exhibit HDAC3 selectivity based on 2-methylthiobenzamide pharmacophore |
| Comparator Or Baseline | Compound 16 (2-methylthiobenzamide analog): HDAC3 IC₅₀ = 30 nM, >300-fold selectivity; Compound 20 (2-hydroxy benzamide): HDAC3 IC₅₀ comparable but <2-fold selectivity vs HDAC1/2 |
| Quantified Difference | 2-Methylthio → >300-fold selectivity; 2-Hydroxy → non-selective |
| Conditions | HDAC Glo assay; recombinant human HDAC isoforms; X-ray crystallography (PDB ID not provided in source) |
Why This Matters
For epigenetic drug discovery programs, isoform selectivity is critical to avoid toxicity associated with pan-HDAC inhibition; the 2-methylthiobenzamide motif uniquely enables HDAC3-selective tool compound development.
- [1] Liu J, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. View Source
